molecular formula C7H12ClNO B2795887 2,2-Dimethylpyrrolidine-1-carbonyl chloride CAS No. 1539173-47-1

2,2-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B2795887
CAS No.: 1539173-47-1
M. Wt: 161.63
InChI Key: ZLWCGSZACCSMTG-UHFFFAOYSA-N
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Description

2,2-Dimethylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO It is a derivative of pyrrolidine, featuring a carbonyl chloride functional group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,2-dimethylpyrrolidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

2,2-Dimethylpyrrolidine+Phosgene2,2-Dimethylpyrrolidine-1-carbonyl chloride+Hydrogen chloride\text{2,2-Dimethylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,2-Dimethylpyrrolidine+Phosgene→2,2-Dimethylpyrrolidine-1-carbonyl chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to manage the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, including temperature and pressure, thereby enhancing safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpyrrolidine and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous media at ambient temperature.

    Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2,2-Dimethylpyrrolidine-1-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the 2,2-dimethylpyrrolidine moiety into target molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

    2,2-Dimethylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    2,2-Dimethylpyrrolidine-1-methanol: Contains a hydroxyl group instead of a carbonyl chloride.

Properties

IUPAC Name

2,2-dimethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCGSZACCSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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